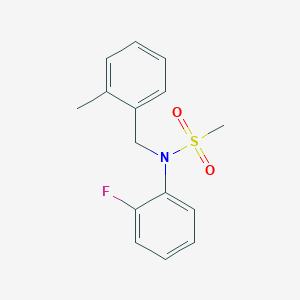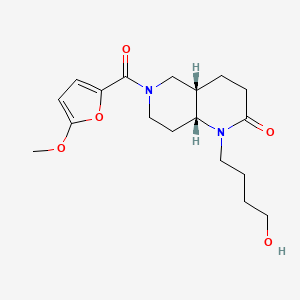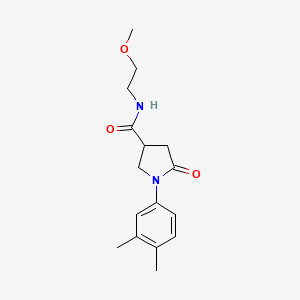
N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide, also known as FMBS, is a chemical compound that has been widely used in scientific research due to its unique properties. FMBS is a sulfonamide derivative that has been studied for its potential applications in drug discovery, as well as its mechanism of action and physiological effects.
作用机制
The mechanism of action of N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes. Specifically, N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase and histone deacetylase, both of which play important roles in cellular processes.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide has antitumor activity, and it has also been shown to inhibit the growth of certain bacteria. Additionally, N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase and histone deacetylase, which could have implications for the treatment of a variety of diseases.
实验室实验的优点和局限性
One advantage of using N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a number of interesting properties, such as its ability to inhibit the activity of certain enzymes. However, one limitation of using N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research involving N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide. One area of interest is the development of new cancer treatments based on N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide, which could have implications for the treatment of a variety of diseases. Finally, more studies are needed to determine the safety and efficacy of N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide in vivo, which could pave the way for its use in clinical settings.
Conclusion
In conclusion, N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to learn about N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide, it is clear that it has the potential to be a valuable tool in drug discovery and the treatment of a variety of diseases.
合成方法
The synthesis of N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide involves the reaction of N-(2-fluorophenyl)-N-(2-methylbenzyl)amine with methanesulfonyl chloride in the presence of a base. This results in the formation of N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide as a white solid, which can be purified through recrystallization.
科学研究应用
N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide has been widely used in scientific research due to its potential applications in drug discovery. It has been studied for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase. N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide has also been shown to have antitumor activity in vitro, making it a promising candidate for the development of new cancer treatments.
属性
IUPAC Name |
N-(2-fluorophenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-12-7-3-4-8-13(12)11-17(20(2,18)19)15-10-6-5-9-14(15)16/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAGWKFZPLTCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=CC=C2F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B5297799.png)
![(3S*,4S*)-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5297813.png)
![3-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5297821.png)
![ethyl 5-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5297838.png)

![7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5297854.png)

![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5297868.png)
![N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5297870.png)
![N,N-dimethyl-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-1-phthalazinyl}benzamide](/img/structure/B5297872.png)
![(1H-imidazol-2-ylmethyl)methyl[4-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B5297879.png)
![(4aS*,8aR*)-6-[3-(3-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5297885.png)